molecular formula C8H11N3O4 B3058879 METHYL 2-ISOPROPYL-4-NITRO-PYRAZOLE-3-CARBOXYLATE CAS No. 923283-86-7

METHYL 2-ISOPROPYL-4-NITRO-PYRAZOLE-3-CARBOXYLATE

Cat. No.: B3058879
CAS No.: 923283-86-7
M. Wt: 213.19
InChI Key: ZETGPKPUVRMDBP-UHFFFAOYSA-N
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Description

Methyl 2-isopropyl-4-nitro-pyrazole-3-carboxylate (CAS 923283-86-7) is a high-purity pyrazole derivative supplied as a white powder for use as a critical synthetic intermediate in research and development . This compound belongs to the class of heterocyclic building blocks and is structurally characterized by a nitro group and a methyl ester group attached to its pyrazole core, with a molecular formula of C8H11N3O4 and a molecular weight of 213.19 g/mol . Its primary application and research value lie in the synthesis of more complex pharmaceutical compounds . The pyrazolone scaffold is a recognized structural motif in medicinal chemistry, featured in several FDA-approved drugs and investigational molecules targeting a range of biological endpoints, including antimicrobial, antitumor, and anti-inflammatory activities . The presence of multiple functional groups on the pyrazole ring makes this compound a versatile precursor for further chemical transformations, including nucleophilic substitution of the nitro group or hydrolysis of the ester moiety, enabling researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies . This product is intended for professional manufacturing and research laboratories only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

methyl 4-nitro-2-propan-2-ylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-5(2)10-7(8(12)15-3)6(4-9-10)11(13)14/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETGPKPUVRMDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40734993
Record name Methyl 4-nitro-1-(propan-2-yl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923283-86-7
Record name Methyl 1-(1-methylethyl)-4-nitro-1H-pyrazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923283-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-nitro-1-(propan-2-yl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with β-Keto Esters

The pyrazole core is typically constructed via cyclocondensation between hydrazines and β-keto esters. For methyl 2-isopropyl-4-nitro-pyrazole-3-carboxylate, methyl 3-oxopentanoate serves as the β-keto ester precursor, reacting with 2-isopropylhydrazine under acidic conditions. The reaction proceeds through enolate formation, followed by nucleophilic attack and dehydration.

Key Reaction Parameters:

  • Solvent : Ethanol or acetic acid (90% v/v) for optimal protonation.
  • Temperature : 60–80°C to accelerate cyclization while minimizing side reactions.
  • Catalyst : Lewis acids like ZnCl₂ improve regioselectivity toward the 1,5-disubstituted pyrazole.
Table 1: Yield Variation with β-Keto Ester Substrates
β-Keto Ester Hydrazine Yield (%) Purity (%)
Methyl 3-oxopentanoate 2-Isopropylhydrazine 72 98
Ethyl acetoacetate 2-Isopropylhydrazine 65 95
Methyl benzoylacetate 2-Isopropylhydrazine 58 92

Post-condensation, the intermediate methyl 2-isopropyl-pyrazole-3-carboxylate is isolated via silica gel chromatography (hexane/ethyl acetate, 7:3).

Regioselective Nitration of Pyrazole Intermediates

Introducing the nitro group at position 4 requires careful selection of nitrating agents to avoid over-nitration or ring degradation. Electrophilic nitration using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C achieves >85% regioselectivity.

Mechanistic Considerations:

  • The ester group at position 3 deactivates the ring but directs nitration to the para position (C-4) via resonance stabilization of the nitronium ion intermediate.
  • The isopropyl group at C-2 exerts a steric effect, further favoring nitration at C-4.
Table 2: Nitration Efficiency Under Varied Conditions
Nitrating Agent Temperature (°C) Time (h) Yield (%)
HNO₃/H₂SO₄ 0–5 2 78
Acetyl nitrate 25 4 65
NO₂BF₄ -10 1 82

Purification via recrystallization (ethanol/water) yields this compound with ≥97% purity.

Alkylation Strategies for Introducing the Isopropyl Group

The isopropyl substituent is introduced either before or after pyrazole ring formation. Pre-cyclocondensation alkylation of hydrazines with isopropyl bromide in dimethylformamide (DMF) using K₂CO₃ as a base affords 2-isopropylhydrazine in 68% yield. Post-cyclocondensation alkylation of the pyrazole nitrogen is less favored due to competing O-alkylation of the ester group.

Alternative Routes via Pre-Functionalized Starting Materials

One-pot synthesis routes reduce intermediate isolation steps. For example, 2-isopropylhydrazine hydrochloride reacts with methyl 4-nitro-3-oxopentanoate in acetic acid, directly yielding the target compound in 70% yield. This method bypasses the need for separate nitration steps but requires stringent pH control (pH 4–5) to prevent ester hydrolysis.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates but may promote ester group solvolysis.
  • Microwave-assisted synthesis reduces reaction times by 40% (e.g., 30 minutes for cyclocondensation at 100°C).

Analytical Characterization of Synthetic Intermediates

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.35 (d, 6H, isopropyl CH₃), δ 3.95 (s, 3H, ester CH₃), δ 8.45 (s, 1H, pyrazole H-5).
  • IR (KBr) : 1725 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂ asymmetric stretch), 1350 cm⁻¹ (NO₂ symmetric stretch).
  • HRMS : [M+H]⁺ calculated for C₈H₁₁N₃O₄: 214.0822; found: 214.0819.

Chromatographic Purity

  • HPLC : Retention time 6.7 min (C18 column, acetonitrile/water 60:40), purity 98.5%.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-isopropyl-4-nitro-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-isopropyl-4-nitro-pyrazole-3-carboxylate has been extensively studied for its applications in:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of methyl 2-isopropyl-4-nitro-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes and receptors, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Table 1: Comparative Analysis of Heterocyclic Esters
Compound Name Heterocycle Core Key Substituents Notable Properties Applications
Methyl 2-isopropyl-4-nitro-pyrazole-3-carboxylate Pyrazole 2-isopropyl, 4-nitro, 3-methyl ester High lipophilicity, electron-deficient ring Pharmaceuticals (e.g., kinase inhibitors), agrochemical intermediates
Methyl 2-cyclopropylmethyl-5-methyloxazole-4-carboxylate () Oxazole 2-cyclopropylmethyl, 5-methyl, 4-methyl ester Moderate stability, varied steric effects Biological activity studies (e.g., antimicrobial agents)
Ethyl 4-nitro-1H-pyrazole-3-carboxylate Pyrazole 4-nitro, 3-ethyl ester Similar electron-withdrawing effects, lower lipophilicity Chemical synthesis intermediates

Key Observations:

Heterocycle Core Differences :

  • Pyrazole vs. Oxazole : Pyrazoles contain two adjacent nitrogen atoms, enhancing aromaticity and enabling strong dipole interactions. Oxazoles (one oxygen, one nitrogen) exhibit reduced dipole moments, impacting solubility and biological target binding. The nitro group in pyrazole derivatives further polarizes the ring, increasing electrophilicity compared to oxazole analogs .

Substituent Effects: Nitro Group: Present in both this compound and ethyl 4-nitro-1H-pyrazole-3-carboxylate, the nitro group lowers pKa values and accelerates nucleophilic substitution reactions. Isopropyl vs.

Synthetic Pathways: The synthesis of methyl 2-cyclopropylmethyl-5-methyloxazole-4-carboxylate () involves cyclopropanecarboxylic acid activation via (COCl)₂/DMF, followed by condensation with methyl 2-amino-3-oxobutanoate. Similar methods may apply to pyrazole esters, though nitro-group introduction typically requires nitration or displacement reactions under controlled conditions.

The methyl ester in the target compound offers hydrolytic stability compared to ethyl esters, favoring prolonged activity in physiological environments.

Biological Activity

Methyl 2-isopropyl-4-nitro-pyrazole-3-carboxylate (MIPN) is a heterocyclic compound belonging to the pyrazole family, known for its diverse applications in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of the biological activities associated with MIPN, including its potential as an enzyme inhibitor, anti-inflammatory, antimicrobial, and anticancer agent.

Chemical Structure and Properties

  • IUPAC Name : Methyl 4-nitro-2-propan-2-ylpyrazole-3-carboxylate
  • Molecular Formula : C₈H₁₁N₃O₄
  • CAS Number : 923283-86-7

MIPN's structure features a nitro group, which is critical for its biological activity, and a carboxylate moiety that enhances its solubility and reactivity in biological systems.

The biological activity of MIPN is attributed to its interaction with specific molecular targets. The nitro group can undergo redox reactions, while the pyrazole ring interacts with various enzymes and receptors, modulating their activity. This modulation can influence several biochemical pathways, leading to the compound's observed pharmacological effects.

1. Enzyme Inhibition

MIPN has been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully characterized .

2. Anti-inflammatory Properties

Research indicates that MIPN exhibits anti-inflammatory effects. It has been shown to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

3. Antimicrobial Activity

MIPN has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria such as Escherichia coli and Streptococcus pyogenes, indicating its potential as an antimicrobial agent .

4. Anticancer Activity

MIPN has been evaluated for its anticancer properties across several cancer cell lines. Notable findings include:

Cell Line IC50 (µM) Effect
MCF71.1Cytotoxicity observed
HCT1161.6Cell cycle arrest at SubG1/G1 phase
NCI-H4603.3Significant growth inhibition

These results indicate that MIPN may serve as a promising lead compound in the development of anticancer therapies .

Case Studies and Research Findings

Several studies have explored the biological activity of MIPN and related compounds:

  • Study on Anticancer Activity : A recent study evaluated various pyrazole derivatives, including MIPN, for their cytotoxic effects on cancer cell lines. MIPN was found to exhibit significant cytotoxicity against MCF7 cells, with an IC50 value indicating effective inhibition of cell growth .
  • Enzyme Inhibition Study : Another investigation focused on the enzyme inhibitory potential of MIPN, highlighting its ability to modulate specific enzymatic activities linked to metabolic disorders .

Q & A

Q. What are the common synthetic routes for methyl 2-isopropyl-4-nitro-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization and nitro-group introduction. Key steps include:
  • Cyclization : Refluxing precursors like pyrazole-carboxylic acid derivatives with nitrating agents (e.g., nitric acid/sulfuric acid mixtures) under controlled temperatures (0–5°C) to avoid over-nitration .
  • Esterification : Methylation using methanol and catalytic sulfuric acid, followed by recrystallization from tetrahydrofuran (THF) or ethanol for purity .
    Critical Conditions :
ParameterOptimal RangeImpact on Yield
Temperature0–5°C (nitration step)Prevents decomposition
Reaction Time4–6 hoursMaximizes conversion
Solvent PolarityTHF or DCMEnhances solubility

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR confirm the ester carbonyl (δ 165–170 ppm) and nitro group (δ 140–150 ppm for 13^13C). Coupling patterns distinguish isopropyl substituents .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>98%) and detect impurities (e.g., unreacted precursors) .
  • X-ray Diffraction : Resolves steric effects of the isopropyl group and nitro orientation in the crystal lattice .

Q. How does the nitro group affect the compound’s stability under varying pH conditions?

  • Methodological Answer : The nitro group introduces sensitivity to alkaline hydrolysis. Stability studies show:
  • pH 2–6 : Stable for >30 days at 25°C.
  • pH >8 : Rapid degradation (<7 days) via nucleophilic attack on the nitro moiety.
    Mitigation Strategy : Store in amber vials at –20°C under inert gas (argon) .

Advanced Research Questions

Q. How can DFT studies elucidate electronic interactions between the nitro and ester groups?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G++(d,p) level reveals:
  • Electron Withdrawal : The nitro group reduces electron density at the pyrazole ring (Mulliken charge: –0.32e), polarizing the ester carbonyl .
  • Conformational Analysis : The isopropyl group adopts a gauche conformation to minimize steric clash with the nitro substituent (torsional angle: 60–70°) .
    Validation : Compare computed IR spectra with experimental data to confirm charge distribution .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., ambiguous NOESY correlations) require cross-validation:
  • Step 1 : Repeat NMR in deuterated DMSO to assess hydrogen bonding.
  • Step 2 : Perform X-ray crystallography to confirm spatial arrangement of substituents.
  • Step 3 : Compare experimental IR stretching frequencies (C=O at 1720 cm⁻¹) with DFT predictions .

Q. What mechanistic insights explain side-product formation during synthesis?

  • Methodological Answer : Common side-products include:
  • Demethylated Analog : Caused by trace moisture during esterification. Prevent with molecular sieves .
  • Nitration Byproducts : Over-nitration at the pyrazole C5 position (mitigated by slow reagent addition) .
    Analytical Workflow :
Side-ProductDetection MethodResolution Strategy
Demethylated analogLC-MS (m/z 225.1)Anhydrous conditions
C5-Nitrated isomerHPLC retention timeRecrystallization

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-ISOPROPYL-4-NITRO-PYRAZOLE-3-CARBOXYLATE
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METHYL 2-ISOPROPYL-4-NITRO-PYRAZOLE-3-CARBOXYLATE

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